(1-Methyl-1H-indazol-7-YL)methanol
Overview
Description
(1-Methyl-1H-indazol-7-YL)methanol is an organic compound with the molecular formula C9H10N2O It is a derivative of indazole, a bicyclic compound consisting of a benzene ring fused to a pyrazole ring
Scientific Research Applications
(1-Methyl-1H-indazol-7-YL)methanol has several applications in scientific research:
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, causes skin irritation, and causes eye irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing hands thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and if swallowed: Call a poison center/doctor if you feel unwell .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1-Methyl-1H-indazol-7-YL)methanol typically involves the reaction of indazole derivatives with formaldehyde under acidic conditions. A common method includes the use of a catalyst such as sodium hydroxide in a suitable solvent like methanol . Another approach involves the Grignard reaction, where 2-formyl-1-methyl-1H-indazole reacts with phenylmagnesium bromide .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the aforementioned laboratory methods to ensure higher yields and purity.
Chemical Reactions Analysis
Types of Reactions: (1-Methyl-1H-indazol-7-YL)methanol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert it to the corresponding alcohols or amines.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.
Major Products Formed:
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives or other substituted products.
Mechanism of Action
The mechanism of action of (1-Methyl-1H-indazol-7-YL)methanol is not fully understood. its derivatives are known to interact with various molecular targets, including enzymes and receptors. For example, some indazole derivatives inhibit phosphoinositide 3-kinase, which plays a role in cell growth and survival . The exact pathways and molecular interactions depend on the specific structure and functional groups of the derivative.
Comparison with Similar Compounds
- (1-Methyl-1H-indazol-3-YL)methanol
- (1-Methyl-1H-indazol-4-YL)methanol
- (1-Methyl-1H-indazol-5-YL)methanol
Comparison: (1-Methyl-1H-indazol-7-YL)methanol is unique due to its specific substitution pattern on the indazole ring. This affects its chemical reactivity and biological activity compared to other isomers. For instance, the position of the hydroxyl group can influence the compound’s ability to form hydrogen bonds, impacting its solubility and interaction with biological targets .
Properties
IUPAC Name |
(1-methylindazol-7-yl)methanol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O/c1-11-9-7(5-10-11)3-2-4-8(9)6-12/h2-5,12H,6H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNRBEEHECQQHAI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC=C2CO)C=N1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90657128 | |
Record name | (1-Methyl-1H-indazol-7-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90657128 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1092961-08-4 | |
Record name | 1-Methyl-1H-indazole-7-methanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1092961-08-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (1-Methyl-1H-indazol-7-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90657128 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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